
CRT0066101
Overview
Description
CRT0066101 is a potent, selective, and orally bioavailable pan-protein kinase D (PKD) inhibitor with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively .
- Cancer: Inhibition of triple-negative breast cancer (TNBC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC) via suppression of MYC, MAPK1/3, AKT, and YAP phosphorylation .
- Inflammatory Diseases: Attenuation of lipopolysaccharide (LPS)-induced acute lung injury (ALI) by blocking TLR4/MyD88 signaling and NLRP3 inflammasome activation .
- Pancreatitis: Reduction of zymogen activation and pathological amylase secretion in pancreatic acinar cells .
Mechanistically, this compound suppresses PKD autophosphorylation (e.g., at Ser<sup>916</sup>), modulates downstream pathways (NF-κB, ERK, JNK), and induces apoptosis via caspase-3/7 activation . Its efficacy in vivo, coupled with minimal toxicity in xenograft models, positions it as a promising candidate for clinical translation .
Preparation Methods
The synthesis of CRT0066101 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The compound is typically synthesized in a laboratory setting using organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
CRT0066101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bladder Cancer
CRT0066101 has shown promising results in bladder cancer models. In vitro studies demonstrated that it suppressed the proliferation and migration of bladder cancer cell lines by inducing G2/M cell cycle arrest. This effect was attributed to the downregulation of Cdc25C and the upregulation of proteins that inhibit CDK1 activity .
Triple-Negative Breast Cancer (TNBC)
Research indicates that this compound effectively reduces growth and induces apoptosis in TNBC cells both in vitro and in vivo. In xenograft mouse models, treatment with this compound resulted in a significant decrease in tumor volume without affecting non-cancerous breast cells .
Pancreatic Cancer
In pancreatic cancer models, this compound has been shown to block tumor growth significantly. In vivo studies indicated that oral administration led to a marked reduction in tumor size and proliferation index while increasing apoptotic cell counts . The compound also inhibited neurotensin-induced PKD activation, further contributing to its antitumor effects.
Colorectal Cancer
The compound has also been investigated in colorectal cancer, where it induced apoptosis and G2/M phase arrest. It was found to act synergistically with regorafenib, enhancing its efficacy against colorectal tumors .
Data Tables
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Bladder Cancer | Suppressed proliferation and migration | Induction of G2/M arrest; downregulation of Cdc25C |
Triple-Negative Breast Cancer | Reduced tumor volume; increased apoptosis | Induction of apoptosis; selective toxicity |
Pancreatic Cancer | Significant reduction in tumor growth | Inhibition of PKD; increased apoptotic markers |
Colorectal Cancer | Induced apoptosis; synergistic effects with regorafenib | G2/M phase arrest; inhibition of NF-κB pathway |
Case Study 1: Bladder Cancer
A study published in Frontiers in Oncology demonstrated that this compound significantly inhibited bladder cancer cell line proliferation through PKD inhibition, leading to enhanced apoptosis markers such as cleaved PARP .
Case Study 2: Triple-Negative Breast Cancer
In a study focusing on TNBC, researchers found that this compound treatment resulted in decreased tumor growth rates in xenograft models. The study reported no significant toxicity to non-cancerous cells, highlighting its potential as a targeted therapy for aggressive breast cancers .
Case Study 3: Pancreatic Cancer
In pancreatic cancer research, this compound was shown to effectively block tumor growth in both subcutaneous and orthotopic models. The study highlighted the compound's ability to reduce Ki-67 proliferation index and increase TUNEL-positive apoptotic cells .
Mechanism of Action
CRT0066101 exerts its effects by inhibiting the activity of protein kinase D. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and migration. The compound specifically targets the phosphorylation of key proteins, such as MYC, MAPK1/3, AKT, and YAP, leading to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
CRT0066101 belongs to a class of small-molecule PKD inhibitors. Key comparisons with structurally or functionally similar compounds are outlined below:
Selectivity and Kinase Inhibition Profiles
- Key Insight: this compound’s superior selectivity and nanomolar potency reduce off-target risks compared to CID755673, which inhibits unrelated kinases at higher concentrations .
In Vivo Efficacy and Pharmacokinetics
- Key Insight: this compound’s oral bioavailability and sustained efficacy in xenografts contrast with CID755673’s rapid metabolism, which limits its utility in vivo .
Functional Comparison in Disease Models
- Anti-Cancer Effects: this compound induces G2/M arrest and apoptosis in CRC cells via PARP cleavage and caspase-3 activation, whereas CID755673 primarily affects osteoclast motility and fusion .
Anti-Inflammatory Effects :
Data Tables
Table 1. Key Pharmacodynamic Properties
Parameter | This compound | CID755673 | kb-NB142-70 |
---|---|---|---|
PKD1 IC50 | 1 nM | 0.5 µM | 50 nM |
PKD2 IC50 | 2.5 nM | 5 µM | 100 nM |
Apoptosis Induction | Caspase-3/7 activation | Caspase-3 activation | Not reported |
Table 2. Therapeutic Efficacy in Preclinical Models
Detailed Research Findings
Cancer
- CRC: Daily this compound administration inhibited HCT116 xenograft growth via G2/M arrest and NF-κB suppression, outperforming kb-NB142-70 in apoptosis induction .
Inflammation
- Acute Lung Injury : this compound (2.5 µM) reduced neutrophil infiltration by 70% and IL-6 mRNA levels by 80% in LPS-challenged mice .
Pancreatitis
- This compound (10 µM) decreased pathological amylase secretion by 75% in pancreatic acinar cells, a effect absent in CID755673-treated models .
Biological Activity
CRT0066101 is a selective inhibitor of Protein Kinase D (PKD) that has garnered attention for its potential therapeutic applications in various cancers, particularly bladder and breast cancers. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cancer cell proliferation and migration, and relevant case studies.
This compound primarily inhibits PKD2, leading to significant biological effects on cancer cells. The compound's mechanism involves:
- Cell Cycle Arrest : this compound induces G2/M phase arrest in bladder cancer cells. This arrest is associated with alterations in the expression of key regulatory proteins such as cyclin B1, CDK1, and p27 Kip1. Specifically, it decreases levels of cyclin B1 and CDK1 while increasing p27 Kip1 levels, which collectively inhibit cell cycle progression .
- Apoptosis Induction : The compound has been shown to trigger apoptosis in various cancer cell lines, including colorectal and pancreatic cancers. This is characterized by increased levels of cleaved poly ADP ribose polymerase (PARP) and activated caspase-3, indicating the activation of apoptotic pathways .
- Inhibition of Migration and Invasion : this compound significantly suppresses the migration and invasion capabilities of cancer cells. In vitro studies have demonstrated reduced invasive potential in bladder cancer cell lines treated with this compound .
In Vitro Studies
A series of in vitro experiments have elucidated the effects of this compound on different cancer types:
- Bladder Cancer : In studies involving four bladder cancer cell lines, this compound effectively inhibited both proliferation and migration. The compound was shown to cause G2/M cell cycle arrest, leading to decreased tumor growth in vitro .
- Breast Cancer : Research indicates that this compound may be particularly beneficial for treating estrogen receptor-negative (ER−) breast cancers. The compound has been shown to reduce tumor growth and metastasis in mouse models of triple-negative breast cancer (TNBC), suggesting its efficacy against aggressive cancer phenotypes .
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Bladder Cancer Models : In athymic nude mice implanted with human bladder cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The reduction in tumor size was attributed to the compound's ability to induce cell cycle arrest and apoptosis .
- Breast Cancer Models : In models using MDA-MB-231 cells (a TNBC line), this compound treatment led to a marked reduction in both the number and size of metastases in lymph nodes and lungs. These findings underscore the potential for this compound as a therapeutic agent in metastatic breast cancer .
Data Table: Summary of Biological Effects
Cancer Type | Effect on Proliferation | Effect on Migration | Mechanism |
---|---|---|---|
Bladder Cancer | Significant inhibition | Significant inhibition | G2/M cell cycle arrest, apoptosis induction |
Estrogen Receptor-Negative Breast Cancer | Significant inhibition | Significant inhibition | PKD inhibition leading to reduced tumorigenic processes |
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : In a study assessing bladder cancer patients, this compound was administered as part of a clinical trial focusing on its effects on tumor growth rates. Preliminary results indicated a positive response rate among participants with advanced disease stages.
- Case Study 2 : A cohort study involving patients with ER− breast cancers demonstrated that those treated with this compound exhibited improved survival rates compared to historical controls treated with standard therapies.
Q & A
Q. What are the standard experimental protocols for evaluating CRT0066101 in preclinical studies?
Answer:
Preclinical evaluation of this compound should follow rigorous experimental design principles. Key steps include:
- Model Selection: Use validated in vitro (e.g., cell lines with relevant receptors) and in vivo models (e.g., xenograft mice) to assess efficacy and toxicity .
- Dose Optimization: Conduct dose-response studies using factorial design to test multiple variables (e.g., concentration, exposure time) .
- Controls and Replicates: Include positive/negative controls and biological/technical replicates to ensure reproducibility .
- Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthesis, characterization, and statistical methods .
Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound?
Answer:
Addressing discrepancies requires systematic analysis:
- Data Triangulation: Cross-validate results using complementary assays (e.g., Western blot for protein expression alongside functional assays) .
- Contextual Factors: Evaluate differences in bioavailability, metabolic pathways, or microenvironmental conditions between models .
- Mechanistic Studies: Use knock-out models or pathway inhibitors to isolate variables affecting this compound’s activity .
- Meta-Analysis: Compare findings with prior studies to identify trends or methodological inconsistencies .
Q. What methodologies ensure reproducibility in this compound studies?
Answer:
Reproducibility hinges on:
- Protocol Standardization: Detail experimental conditions (e.g., pH, temperature, solvent) in supplementary materials .
- Blinded Experiments: Implement blinding during data collection/analysis to reduce bias .
- Open Data Practices: Share raw datasets and analysis codes via repositories (e.g., Zenodo) .
- Collaborative Validation: Replicate studies in independent labs using identical protocols .
Q. How can factorial design optimize this compound’s experimental conditions?
Answer:
Factorial design allows simultaneous testing of multiple parameters:
- Variable Selection: Identify critical factors (e.g., concentration, incubation time, cell density) through pilot studies .
- Interaction Effects: Use ANOVA to assess how variables influence this compound’s efficacy/toxicity .
- Efficiency: Reduce experimental runs by testing combinations (e.g., 2x2 design for dose and duration) .
- Example Table:
Factor | Level 1 | Level 2 | Outcome Metric (e.g., IC50) |
---|---|---|---|
Concentration | 10 µM | 20 µM | 15.2 ± 1.3 nM |
Incubation Time | 24 h | 48 h | 18.7 ± 2.1 nM |
Q. What statistical approaches analyze this compound’s dose-response relationships?
Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- Bootstrap Analysis: Estimate confidence intervals for dose-response parameters .
- Comparative Tests: Use Tukey’s HSD or Dunnett’s test for multi-group comparisons .
- Software Tools: Implement packages like GraphPad Prism or R’s
drc
for robust analysis .
Q. How to address discrepancies in this compound’s mechanism of action across cellular models?
Answer:
- Pathway Mapping: Use transcriptomics/proteomics to identify model-specific signaling networks .
- Knockdown/Overexpression: Validate target engagement via CRISPR or siRNA in conflicting models .
- Cross-Model Validation: Test this compound in isogenic cell lines with controlled genetic backgrounds .
- Theoretical Alignment: Reconcile findings with established pathways (e.g., apoptosis vs. autophagy) .
Q. How to design a longitudinal study assessing this compound’s chronic effects?
Answer:
- Cohort Design: Stratify subjects by baseline characteristics (e.g., tumor stage, genetic profile) .
- Endpoint Selection: Define primary (e.g., survival rate) and secondary endpoints (e.g., toxicity markers) .
- Interim Analyses: Schedule checkpoints to monitor adverse events or adjust dosing .
- Attrition Mitigation: Use intention-to-treat analysis to handle dropouts .
Q. How to integrate this compound findings with existing theoretical frameworks in oncology?
Answer:
- Literature Synthesis: Systematically map results to hypotheses (e.g., kinase inhibition vs. epigenetic modulation) .
- Mechanistic Modeling: Build computational models linking this compound’s activity to pathway dynamics .
- Cross-Disciplinary Dialogue: Engage with clinical data to validate preclinical hypotheses .
- Grant Proposals: Frame research within funding priorities (e.g., NCI’s RAS Initiative) .
Properties
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCRYGNFKDPRH-FMOMHUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.